

Application Note: In Vivo Characterization of N-(2-fluorophenyl)-4-hydroxybenzamide

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Compound of Interest

Compound Name: *N*-(2-fluorophenyl)-4-hydroxybenzamide

CAS No.: 350029-67-3

Cat. No.: B2398996

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Abstract

This application note outlines a rigorous preclinical protocol for the in vivo evaluation of **N-(2-fluorophenyl)-4-hydroxybenzamide**, a synthetic benzamide derivative with potential anti-inflammatory and analgesic properties. Given the structural homology of this compound to salicylanilides and bioactive benzamides, this guide prioritizes pharmacokinetic (PK) profiling followed by efficacy testing in standard inflammatory nociception models. The protocol is designed to validate bioavailability, determine the Maximum Tolerated Dose (MTD), and assess therapeutic efficacy against Cyclooxygenase (COX)-mediated inflammation.

Compound Profile & Pre-formulation

Chemical Identity

- IUPAC Name: **N-(2-fluorophenyl)-4-hydroxybenzamide**
- Molecular Formula:

- Molecular Weight: 231.22 g/mol [1]
- Structural Class: N-phenylbenzamide; 4-hydroxybenzamide derivative.
- Predicted LogP: ~2.1 (Moderate lipophilicity).
- Solubility: Poor in water; soluble in DMSO, Ethanol, and PEG-400.

Vehicle Selection & Preparation

Successful in vivo delivery requires a stable solution or homogeneous suspension. Due to the hydrophobic nature of the fluorophenyl ring, a co-solvent system is recommended over simple aqueous buffers.

Recommended Vehicle (IV/IP/PO):

- Composition: 5% DMSO + 40% PEG-400 + 55% Saline (0.9% NaCl).
- Preparation Protocol:
 - Weigh the required amount of **N-(2-fluorophenyl)-4-hydroxybenzamide**.
 - Dissolve completely in 100% DMSO (5% of final volume). Vortex for 2 minutes.
 - Add PEG-400 (40% of final volume) slowly while vortexing. The solution may warm slightly (exothermic).
 - Slowly add warm (37°C) Saline (55% of final volume) with continuous stirring to prevent precipitation.
 - QC Check: Inspect for crystal formation. If turbid, sonicate for 10 minutes at 40°C. If precipitation persists, switch to a suspension vehicle (0.5% Methylcellulose + 0.1% Tween 80).

Phase I: Safety & Pharmacokinetics (PK)

Before efficacy testing, the safety window and bioavailability must be established.

Maximum Tolerated Dose (MTD) - Acute Toxicity

- Subject: CD-1 Mice (Male/Female, 6-8 weeks, n=3 per dose).
- Dosing Regimen: Single bolus dose via Intraperitoneal (IP) injection.
- Dose Escalation: 10, 30, 100, 300 mg/kg.
- Observation Window: 24 hours constant monitoring; 7 days post-dose daily checks.
- Endpoints: Body weight loss (>15%), lethargy, piloerection, ataxia.
- Stop Criterion: If 2/3 animals exhibit severe distress at dose

, the MTD is defined as the previous lower dose.

Pharmacokinetic Profiling

To determine if the compound reaches therapeutic concentrations in the plasma.

- Groups:
 - Group A (IV): 2 mg/kg (Tail vein).
 - Group B (PO): 10 mg/kg (Oral gavage).
- Sampling: Microsampling (tail nick) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
- Analysis: LC-MS/MS (MRM mode).
- Key Parameters to Calculate:
 - (Time to max concentration)
 - (Max concentration)
 - (Total exposure)
 - (Oral Bioavailability) =

Phase II: Efficacy Models (Anti-Inflammatory & Analgesic)

Based on the benzamide pharmacophore, the most probable mechanism of action involves modulation of inflammatory cytokines or COX enzymes.

Carrageenan-Induced Paw Edema (Anti-Inflammatory)

This model quantifies the compound's ability to inhibit acute inflammation (edema) driven by prostaglandin

(
).

Experimental Design:

- Animals: Wistar Rats (Male, 180-220g), n=6 per group.
- Groups:
 - Vehicle Control: (5% DMSO/PEG/Saline).
 - Positive Control: Indomethacin (10 mg/kg, PO).
 - Test Compound Low: 10 mg/kg.
 - Test Compound High: 50 mg/kg.

Protocol Steps:

- Pre-treatment: Administer vehicle or drugs 1 hour prior to challenge.
- Challenge: Inject 0.1 mL of 1%
-Carrageenan (in sterile saline) into the sub-plantar surface of the right hind paw.
- Measurement: Measure paw volume using a Plethysmometer at

(baseline), 1, 3, and 5 hours post-injection.

- Calculation:

(Where

is the change in paw volume from baseline).

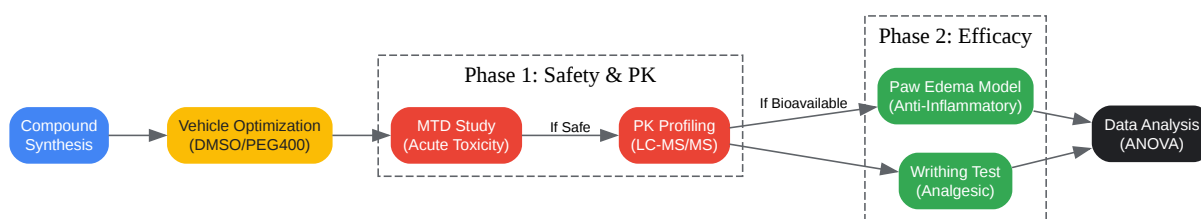
Acetic Acid-Induced Writhing (Peripheral Analgesia)

Tests the inhibition of chemically induced visceral pain.

Protocol:

- Pre-treatment: Administer compound PO or IP 30 mins prior to testing.
- Induction: Inject 0.6% Acetic Acid (10 mL/kg, IP).
- Quantification: Count the number of "writhes" (abdominal constriction + hind limb extension) for 20 minutes starting 5 minutes post-injection.
- Significance: Reduction in writhes indicates peripheral analgesic activity (likely COX inhibition).

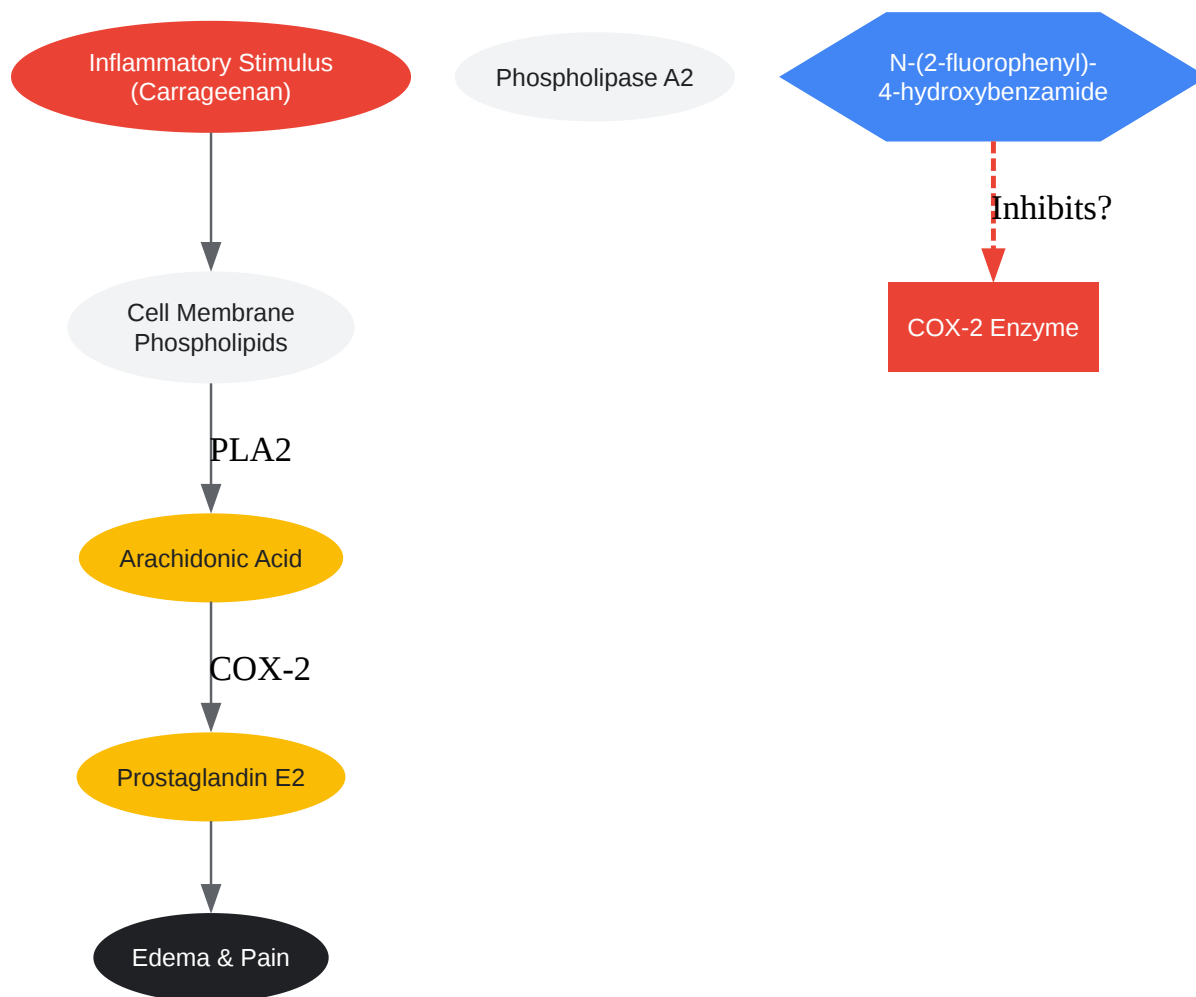
Data Visualization & Logic Experimental Workflow



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Caption: Sequential workflow for the preclinical evaluation of **N-(2-fluorophenyl)-4-hydroxybenzamide**, ensuring safety gates are passed before efficacy testing.

Mechanistic Hypothesis (Inflammation Pathway)



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Caption: Hypothesized mechanism of action. Benzamide derivatives often act by inhibiting COX-2 or downstream prostaglandin synthesis.[2]

Summary of Key Parameters

Parameter	Specification	Rationale
Dose Range	10 - 100 mg/kg	Covers typical therapeutic window for benzamides.
Route	PO (Oral) & IP	Assesses both systemic potential and oral bioavailability.
Vehicle	5% DMSO / 40% PEG400	Solubilizes the lipophilic fluorophenyl ring.
Positive Control	Indomethacin (10 mg/kg)	Validated COX inhibitor for comparative benchmarking.
Timepoints	1, 3, 5 Hours	Captures acute inflammatory phase (histamine/serotonin -> prostaglandin).

References

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